molecular formula C22H17NO4 B13147220 1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione CAS No. 141794-41-4

1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13147220
CAS No.: 141794-41-4
M. Wt: 359.4 g/mol
InChI Key: PHZDDNRFLBMCNJ-UHFFFAOYSA-N
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Description

1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used in dyes and pigments. This particular compound is notable for its unique structure, which includes an amino group, a phenoxy group, and a hydroxy group attached to the anthracene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione typically involves the reaction of 1-amino-2-halogeno-4-hydroxyanthraquinone with a phenol compound in a sulfolane solvent. The reaction is carried out in the presence of an acid-binding agent at a temperature of 50°C or higher . This method ensures high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high throughput. The process may also involve additional purification steps to remove any impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and their derivatives.

    Substitution: Various substituted anthraquinones depending on the reagents used.

Scientific Research Applications

1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications.

Properties

CAS No.

141794-41-4

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H17NO4/c1-11-7-8-16(12(2)9-11)27-17-10-15(24)18-19(20(17)23)22(26)14-6-4-3-5-13(14)21(18)25/h3-10,24H,23H2,1-2H3

InChI Key

PHZDDNRFLBMCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C

Origin of Product

United States

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